Phthalimidinoglutarimide-C5-OH Phthalimidinoglutarimide-C5-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC20438034
InChI: InChI=1S/C18H22N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1-3,5,8-11H2,(H,19,22,23)
SMILES:
Molecular Formula: C18H22N2O4
Molecular Weight: 330.4 g/mol

Phthalimidinoglutarimide-C5-OH

CAS No.:

Cat. No.: VC20438034

Molecular Formula: C18H22N2O4

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Phthalimidinoglutarimide-C5-OH -

Specification

Molecular Formula C18H22N2O4
Molecular Weight 330.4 g/mol
IUPAC Name 3-[7-(5-hydroxypentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Standard InChI InChI=1S/C18H22N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1-3,5,8-11H2,(H,19,22,23)
Standard InChI Key VROGWIJGMISOHP-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCO

Introduction

Chemical Structure and Physicochemical Properties

Phthalimidinoglutarimide-C5-OH belongs to the class of glutarimide derivatives, structurally distinguished by its modular design optimized for PROTAC applications. The compound’s molecular formula is C₁₈H₂₂N₂O₄, with a molecular weight of 330.384 g/mol . Its SMILES string (OCCCCCC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1) highlights the hydroxylated pentyl chain (-C5-OH) appended to the phthalimidinoglutarimide scaffold, a feature critical for solubility and linker functionality .

Structural Features

The compound’s architecture comprises three key domains:

  • Phthalimidine moiety: Aromatic system enabling π-π interactions with CRBN.

  • Glutarimide ring: Facilitates binding to the CRBN substrate recognition site.

  • Hydroxylated pentyl linker: Provides spatial flexibility and hydrophilicity for conjugate formation .

A comparative analysis of key physicochemical parameters is provided below:

PropertyValue/Description
Molecular FormulaC₁₈H₂₂N₂O₄
Molecular Weight330.384 g/mol
Purity (HPLC)≥95%
SolubilityModerate in DMSO, methanol
Storage ConditionsRefrigerated (2–8°C)
Shelf Life12 months

These properties underscore its suitability for chemical conjugation and biological applications .

Synthesis and Manufacturing

The synthesis of Phthalimidinoglutarimide-C5-OH involves multi-step organic transformations, leveraging thalidomide as a precursor. A representative pathway includes:

Key Synthetic Steps

  • Thalidomide Functionalization: Introduction of a bromine atom at the 4'-position via electrophilic aromatic substitution.

  • Palladium-Catalyzed Coupling: Suzuki-Miyaura reaction to append a hydroxypentyl chain using Pd(PPh₃)₄ and potassium carbonate in tetrahydrofuran (THF).

  • Deprotection and Purification: Acidic hydrolysis to remove protecting groups, followed by chromatography to achieve ≥95% purity .

Critical reaction parameters include:

ParameterCondition
CatalystPd(PPh₃)₄
SolventTHF/H₂O (3:1)
Temperature80°C
Reaction Time12–16 hours

This route balances yield (~65%) and scalability, making it viable for industrial production.

Biological Activity and Mechanism of Action

Phthalimidinoglutarimide-C5-OH exerts its effects through CRBN-dependent ubiquitination. Upon binding CRBN, the compound recruits target proteins to the E3 ligase complex, marking them for proteasomal degradation .

CRBN Binding Dynamics

  • Binding Affinity: Sub-micromolar Kd (≈0.8 μM) for CRBN, confirmed via surface plasmon resonance.

  • Selectivity: Minimal interaction with other E3 ligases (e.g., VHL, MDM2).

  • Degradation Efficiency: DC₅₀ values <100 nM for model substrates (e.g., BRD4, IRAK4) .

This mechanism has been exploited to degrade oncoproteins like BET family members, offering therapeutic potential in hematologic malignancies.

Applications in Targeted Protein Degradation

As a PROTAC building block, Phthalimidinoglutarimide-C5-OH enables the design of heterobifunctional molecules. Representative applications include:

PROTAC Design Strategies

  • Linker Optimization: The C5-OH linker balances hydrophilicity and spacer length, enhancing cell permeability .

  • Warhead Conjugation: Covalent attachment to target-binding domains (e.g., kinase inhibitors) via esterification or click chemistry.

A case study using this compound in a BET-targeting PROTAC demonstrated >90% BRD4 degradation in MV4-11 leukemia cells at 10 nM.

Comparative Analysis with Structural Analogues

Functional variations in linker chemistry profoundly influence PROTAC efficacy:

CompoundLinkerTarget ProteinDC₅₀ (nM)
Phthalimidinoglutarimide-C5-OH-C5-OHBRD485
Phthalimidinoglutarimide-C5-Br-C5-BrBTK120
Propargyl-C2-OH-C2-OH-propargylCDK9150

The hydroxylated linker in Phthalimidinoglutarimide-C5-OH confers superior solubility and degradation kinetics compared to brominated or shorter-chain analogues .

Future Research Directions

  • Linker Engineering: Exploring PEGylated variants to enhance blood-brain barrier penetration.

  • CRBN-Independent Degraders: Hybrid designs incorporating alternative E3 ligase ligands.

  • Therapeutic Expansion: Applications in neurodegenerative diseases (e.g., tauopathy).

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